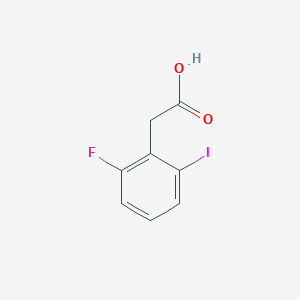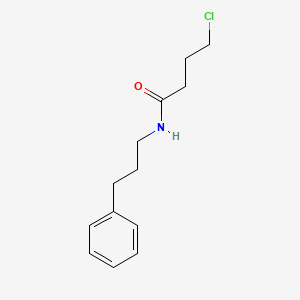
4-chloro-N-(3-phenylpropyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3-phenylpropyl)butanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is notable for its structural complexity, which includes a phenylpropyl group and a chlorine atom attached to the butanamide backbone.
准备方法
The synthesis of 4-chloro-N-(3-phenylpropyl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with 3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
4-chloro-N-(3-phenylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions. This can lead to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-chloro-N-(3-phenylpropyl)butanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.
Biology: The compound can be used in biochemical studies to investigate the interactions between amides and biological molecules, such as proteins and enzymes.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
作用机制
The mechanism of action of 4-chloro-N-(3-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the phenylpropyl group may interact with hydrophobic regions of proteins, further modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
4-chloro-N-(3-phenylpropyl)butanamide can be compared with other similar compounds, such as:
4-chloro-N-(2-phenylethyl)butanamide: This compound has a similar structure but with a shorter phenylethyl group. The difference in chain length can affect the compound’s reactivity and interactions with biological targets.
4-chloro-N-(3-phenylpropyl)acetamide: This compound has an acetamide group instead of a butanamide group. The difference in the carbon chain length can influence the compound’s physical and chemical properties.
N-(4-chlorophenyl)butanamide: This compound has a chlorophenyl group instead of a phenylpropyl group. The presence of the chlorine atom on the phenyl ring can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C13H18ClNO |
|---|---|
分子量 |
239.74 g/mol |
IUPAC 名称 |
4-chloro-N-(3-phenylpropyl)butanamide |
InChI |
InChI=1S/C13H18ClNO/c14-10-4-9-13(16)15-11-5-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,16) |
InChI 键 |
PCARIYULNFNRAI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13894764.png)

![2-[4-(2-Methoxyethoxy)anilino]-4-(3-methylanilino)pyrimidine-5-carboxamide](/img/structure/B13894768.png)
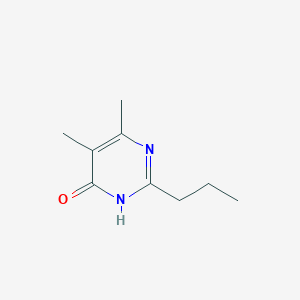
![Tert-butyl 4-[2-fluoro-4-(methylaminomethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13894795.png)
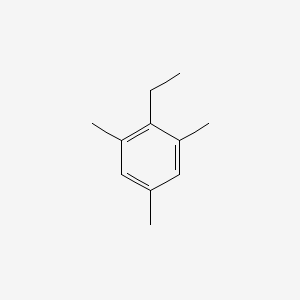
![8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13894804.png)
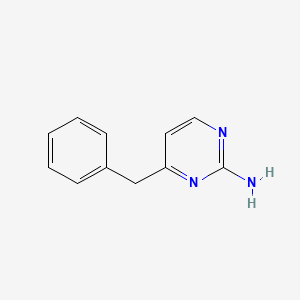
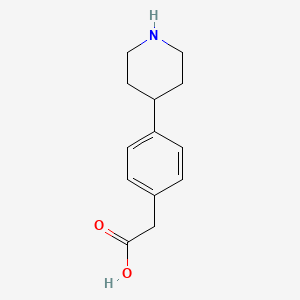
![Methyl 4-[1-(1,3-thiazol-2-yl)cyclopropyl]benzoate](/img/structure/B13894818.png)
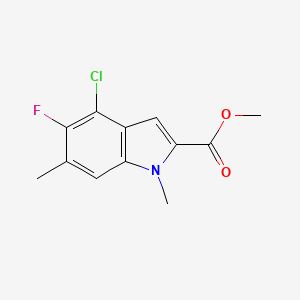
![5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyridin-2-amine](/img/structure/B13894833.png)
